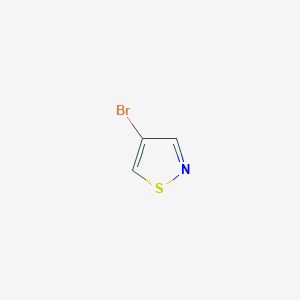

4-Bromoisothiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGKUQWKQVTDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409450 | |

| Record name | 4-BROMOISOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24340-77-0 | |

| Record name | 4-BROMOISOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-isothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Bromoisothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-bromoisothiazole from isothiazole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document details the experimental protocol, reaction mechanism, and key data for this synthetic transformation.

Introduction

Isothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom onto the isothiazole ring, specifically at the 4-position, provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a wide array of novel molecules with potential therapeutic applications. This guide focuses on the direct bromination of isothiazole to yield this compound.

Reaction Scheme and Mechanism

The synthesis of this compound from isothiazole proceeds via an electrophilic aromatic substitution reaction. The isothiazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles. In this case, molecular bromine (Br₂) acts as the electrophile.

Reaction Scheme:

Mechanism:

The reaction follows the general mechanism for electrophilic aromatic substitution.

-

Generation of the Electrophile: While bromine itself is not highly electrophilic, the polar solvent (acetic acid) can help to polarize the Br-Br bond, making one bromine atom more susceptible to nucleophilic attack.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the isothiazole ring acts as a nucleophile and attacks the polarized bromine molecule. This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible position for electrophilic attack on the isothiazole ring. This step leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A base (which can be the acetate ion from the solvent or another molecule of isothiazole) removes a proton from the C4 carbon of the sigma complex. This restores the aromaticity of the isothiazole ring and yields the final product, this compound, along with hydrobromic acid.

An In-Depth Technical Guide to 4-Bromoisothiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisothiazole is a halogenated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemistry, and material science. Its unique structural features make it a valuable building block for the synthesis of a diverse range of functional molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications in drug discovery and other advanced scientific domains.

Core Data and Properties

This compound is a stable, white to off-white solid at room temperature. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 24340-77-0 | [1][2] |

| Molecular Formula | C₃H₂BrNS | [1] |

| Molecular Weight | 164.02 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | Store at room temperature | [1] |

| SMILES | BrC1=CSN=C1 | [1] |

| InChI Key | XAGKUQWKQVTDSK-UHFFFAOYSA-N |

Synthesis of this compound: An Experimental Protocol

While direct, one-step synthesis protocols for this compound are not extensively detailed in publicly available literature, a common approach involves the bromination of the parent isothiazole ring. The following is a generalized experimental protocol based on established chemical principles for the bromination of heterocyclic compounds.

Reaction: Isothiazole → this compound

Materials:

-

Isothiazole

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Radical initiator (e.g., benzoyl peroxide or AIBN), if required for the chosen solvent

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve isothiazole in the chosen anhydrous solvent.

-

Add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution in portions at room temperature. The reaction may be exothermic, and cooling might be necessary to maintain the desired temperature.

-

If necessary, add a catalytic amount of a radical initiator.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Note: The regioselectivity of the bromination can be influenced by the reaction conditions and the substituents on the isothiazole ring. Therefore, optimization of the reaction conditions may be necessary to achieve the desired product with high yield and purity.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various high-value molecules.

Pharmaceutical Development

The isothiazole scaffold is present in a number of biologically active compounds. This compound provides a versatile platform for the synthesis of novel drug candidates. It is particularly utilized in the development of:

-

Anti-cancer agents: The thiazole and isothiazole moieties are found in several kinase inhibitors, which are a major class of anti-cancer drugs.[3][4] The bromo-substituent on the isothiazole ring can be readily displaced or used in cross-coupling reactions to introduce diverse functionalities, enabling the exploration of structure-activity relationships in the design of potent and selective kinase inhibitors.

-

Anti-inflammatory agents: Thiazole derivatives have been investigated as inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[5] this compound can be a starting point for the synthesis of novel anti-inflammatory compounds.

Agrochemicals

In the agricultural sector, this compound is a precursor for the synthesis of fungicides and herbicides.[1] The isothiazole ring is known for its biocidal properties, and the introduction of a bromine atom can enhance the efficacy and spectrum of activity of the final agrochemical product.

Material Science

The unique electronic properties of the isothiazole ring make it an interesting component in the design of novel organic materials. This compound can be used in the synthesis of specialty polymers and other materials with enhanced thermal stability and chemical resistance.[1]

Logical Relationships and Workflows

The following diagrams illustrate the central role of this compound as a synthetic building block.

Caption: Synthetic pathway to this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromoisothiazole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Bromoisothiazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~8.7 | s | - |

| H-5 | ~8.9 | s | - |

Note: Predicted data based on spectral databases and analysis of similar isothiazole structures. Actual experimental values may vary slightly.

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-3 | ~155 |

| C-4 | ~110 |

| C-5 | ~148 |

Note: Predicted data based on spectral databases and analysis of similar isothiazole structures. Actual experimental values may vary slightly.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation : A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation : The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition : Standard proton NMR experiments are performed. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic protons, and a relaxation delay of 1-2 seconds.[1]

-

¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.[1]

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Characteristic IR Absorptions

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3000 | C-H stretching (aromatic) | Medium |

| ~1600 - 1450 | C=C and C=N ring stretching | Medium |

| ~1300 - 1000 | C-N stretching | Medium |

| ~850 - 650 | C-Br stretching | Strong |

| ~800 - 600 | C-S stretching | Weak |

Note: These are expected absorption ranges. The fingerprint region (below 1500 cm⁻¹) will contain a unique pattern of bands specific to the molecule's overall structure.[2]

Experimental Protocol for IR Spectroscopy

The IR spectrum of this compound can be obtained using the following methods:

-

KBr Pellet Method (for solids) :

-

A small amount of this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg) in an agate mortar.[3]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

-

The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.[5]

-

-

Thin Film Method (for liquids or solutions) :

-

If this compound is a liquid at room temperature, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, a concentrated solution of the compound in a volatile solvent (e.g., chloroform or dichloromethane) can be applied to a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

The salt plate assembly is then mounted in the spectrometer for analysis.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (amu) | Relative Abundance |

| [M]⁺ (Molecular Ion) | 163/165 (due to ⁷⁹Br and ⁸¹Br isotopes) | High |

| [M-Br]⁺ | 84 | Variable |

| [C₃H₂NS]⁺ | 84 | Variable |

| [C₂H₂S]⁺ | 58 | Variable |

| [C₂HNS]⁺ | 59 | Variable |

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensities.[6] The fragmentation pattern is predicted based on the structure and may vary depending on the ionization method.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining the mass spectrum of this compound is as follows:

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.[7]

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Infusion and Ionization : The sample solution is introduced into the ion source. In ESI, the sample is nebulized and ionized by a high voltage. In EI, the sample is vaporized and bombarded with a high-energy electron beam.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. emory.edu [emory.edu]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. 4-Bromo-isothiazole | C3H2BrNS | CID 5200358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide on the Solubility and Stability of 4-Bromoisothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, and the recommended methodologies for determining the solubility and stability of 4-Bromoisothiazole. Given the limited availability of specific quantitative data in public literature, this document emphasizes the experimental protocols required to generate these crucial parameters for research and development.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 24340-77-0 | [1] |

| Molecular Formula | C₃H₂BrNS | [1] |

| Molecular Weight | 164.03 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 32 °C | |

| Boiling Point | 83.5 ± 23.0 °C at 760 mmHg | |

| Purity | ≥95% (NMR) to ≥98% | [2][3] |

| Storage Conditions | Store at room temperature or 0-8 °C, sealed in a dry environment. | [2][3] |

| SMILES | C1=C(C=NS1)Br | [1] |

| InChI Key | XAGKUQWKQVTDSK-UHFFFAOYSA-N |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents and aqueous media is not extensively reported in peer-reviewed literature. However, based on the general properties of isothiazole and its derivatives, a qualitative assessment can be made. Isothiazole, the parent compound, is described as sparingly soluble in water and miscible with most organic solvents[4]. It is anticipated that this compound will exhibit similar behavior, with good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and lower solubility in nonpolar solvents and water.

To obtain precise solubility data, a systematic experimental determination is required.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, methanol, ethanol, acetonitrile, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient duration to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Analysis:

-

HPLC Method: Prepare a calibration curve of this compound of known concentrations. Dilute the filtered sample with a suitable mobile phase and inject it into the HPLC system. Determine the concentration from the calibration curve.

-

UV-Vis Spectrophotometry: If this compound has a suitable chromophore, prepare a calibration curve based on the absorbance at its λmax. Dilute the filtered sample and measure its absorbance to determine the concentration.

-

-

Calculation of Solubility: The solubility is reported in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application, particularly in drug development. While specific degradation kinetics are not publicly available, isothiazole derivatives, such as isothiazolinones, are known to be stable in acidic conditions but can degrade in alkaline solutions[6]. A comprehensive stability assessment should involve forced degradation studies and long-term stability testing under various conditions.

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[7][8]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable oven for thermal stress

-

A photostability chamber

-

HPLC-MS/MS system for analysis and identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at a controlled temperature (e.g., 60°C) for a set time.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105°C) for a specified duration (e.g., 48 hours).

-

Photolytic Degradation: Expose the solid compound or its solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control solution.

-

Use LC-MS/MS to identify the mass-to-charge ratio (m/z) of any degradation products to aid in their structural elucidation.

-

Visualized Workflows

The following diagrams illustrate the logical workflows for determining the solubility and stability of a chemical compound such as this compound.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Conclusion

While specific quantitative data on the solubility and stability of this compound is sparse in the public domain, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can generate the data required for informed decision-making in their research and development activities. The provided workflows offer a clear visual representation of the necessary steps for a thorough physicochemical characterization of this compound.

References

- 1. 4-Bromo-isothiazole | C3H2BrNS | CID 5200358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 5. who.int [who.int]

- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Isothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of isothiazole and its derivatives. From its first synthesis in the mid-20th century to its current prominence in pharmaceuticals, agriculture, and material science, this document traces the key milestones in isothiazole chemistry. It details the initial experimental protocols, presents key quantitative data of seminal compounds, and visualizes the signaling pathways affected by isothiazole-based drugs, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction: The Emergence of a Versatile Scaffold

Isothiazole, a five-membered heterocyclic aromatic organic compound containing a nitrogen and a sulfur atom in adjacent positions, was first discovered in 1956.[1] This novel mononuclear heterocyclic system quickly garnered interest due to its unique chemical properties and the diverse biological activities exhibited by its derivatives. The isothiazole ring is a stable aromatic system, and its discovery opened up a new chapter in heterocyclic chemistry, leading to the development of a vast array of compounds with significant commercial and therapeutic applications.

The journey of isothiazole chemistry is a testament to the relentless pursuit of scientific inquiry, from the initial challenges of its synthesis to the rational design of highly specific and potent bioactive molecules. This guide will delve into the historical narrative of this fascinating class of compounds, providing the technical details necessary for a thorough understanding of its origins and evolution.

The Genesis of Isothiazole: Discovery and First Synthesis

The first successful preparation of the isothiazole ring system was reported in 1956.[1] A more detailed account of the synthesis and characterization of isothiazole and its derivatives was later published in 1959 by A. Adams and R. Slack in the Journal of the Chemical Society.[1] This seminal work laid the foundation for the extensive exploration of isothiazole chemistry that followed.

The initial synthesis of the parent isothiazole was a multi-step process that started from 5-amino-1,2-benzisothiazole. This historical method, while not the most efficient by modern standards, was a crucial first step in accessing this novel heterocyclic system.

Historical Timeline of Key Developments

The following diagram illustrates the major milestones in the discovery and application of isothiazole compounds.

References

The Isothiazole Ring System: A Technical Guide to its Core Reactivity

For Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] First discovered in 1956, its unique electronic properties and predictable reactivity patterns make it an invaluable building block for designing novel molecular structures with diverse biological activities.[1][3] Isothiazole derivatives are integral to a range of pharmaceuticals, including the antipsychotic drugs ziprasidone and lurasidone, and exhibit activities spanning anticancer, antiviral, and antimicrobial applications.[4][5][6][7] The ring's aromaticity is comparable to that of thiazole and greater than isoxazole, contributing to its relative stability.[1]

This guide provides an in-depth exploration of the isothiazole ring's reactivity, focusing on the primary pathways for its functionalization. It includes detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction mechanisms and relevant biological pathways to support advanced research and development.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the unsubstituted isothiazole ring occurs preferentially at the C4 position.[1] This regioselectivity is a consequence of the electronic distribution within the heteroaromatic system, where the C4 position is the most electron-rich and capable of stabilizing the resulting cationic intermediate (sigma complex). Reactions such as nitration, halogenation, and sulfonation proceed at this position, often in high yield.[1] Direct oxidative alkenylation at C4 has been explored but generally results in low yields, making it a less common approach.[8]

Quantitative Data: Electrophilic Substitution Reactions

The following table summarizes yields for typical electrophilic substitution reactions on isothiazole and related azole systems.

| Substrate | Reagents | Product | Yield (%) | Reference |

| Isothiazole | HNO₃, H₂SO₄ | 4-Nitroisothiazole | 97% | [1] |

| 3,5-Dimethylisoxazole | Tetramethylammonium nitrate, Triflic anhydride | 3,5-Dimethyl-4-nitroisoxazole | 96% | [9] |

| 2,5-Dimethylthiazole | HNO₃, TFAA | 2,5-Dimethyl-4-nitrothiazole | 67% | [9] |

| 2-Amino-4-ethylthiazole | HNO₃, H₂SO₄ (1 equiv, 65 min, 0°C) | 2-Amino-4-ethyl-5-nitrothiazole | 68% | [10] |

Experimental Protocol: Nitration of Isothiazole

This protocol is adapted from standard procedures for the nitration of azole rings, such as 2-aminothiazole, and is optimized for the selective formation of the 4-nitro product.[1][11]

-

Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine concentrated sulfuric acid (7 mL). Cool the flask to 0-5°C using an ice-salt bath.

-

Addition of Nitric Acid: To the cooled sulfuric acid, slowly add a pre-mixed solution of 90-95% nitric acid (14 mL) and concentrated sulfuric acid (7 mL) dropwise via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition.

-

Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5°C, add a solution of isothiazole (10 g) in concentrated sulfuric acid (7 mL) portionwise. The rate of addition should be controlled to keep the temperature from exceeding 5°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g). The product, 4-nitroisothiazole, will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 4-nitroisothiazole.

Metallation and Reactions of Organoisothiazoles

Metallation, particularly lithiation, is a powerful and widely used strategy for the functionalization of the isothiazole ring.[8] Deprotonation with strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) occurs regioselectively at the C5 position, which is the most acidic carbon proton due to the inductive effect and coordination of the adjacent sulfur atom.[11][12] The resulting 5-lithioisothiazole is a potent nucleophile that can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install diverse substituents.

A critical consideration during lithiation is the potential for a competitive ring-opening reaction.[11][12] The N-S bond is susceptible to nucleophilic attack by the organolithium reagent, which can lead to cleavage of the heterocyclic ring, reducing the yield of the desired functionalized product.[11][13] This side reaction is often mitigated by using very low temperatures (e.g., -78°C to -60°C) and carefully controlling the addition of the organolithium reagent.

Quantitative Data: Metallation and Electrophilic Quench

The following table provides examples of C5-functionalization via lithiation.

| Substrate | Lithiating Agent | Electrophile | Product | Yield (%) | Reference |

| 3-Methylisothiazole | n-BuLi | Benzaldehyde | (3-Methylisothiazol-5-yl)(phenyl)methanol | 50% | [11] |

| 2-Bromo-4-(dioxolanyl)thiazole | LDA | Morpholine-4-carbaldehyde | 2-Bromo-4-(dioxolanyl)thiazole-5-carbaldehyde | High (not specified) | [14] |

| 4-Methylisothiazole | n-BuLi | CO₂ then H₃O⁺ | 4-Methylisothiazole-5-carboxylic acid | Moderate (not specified) | [12][13] |

Experimental Protocol: Lithiation of 4-Bromoisothiazole and Quench with an Aldehyde

This protocol is based on established procedures for the selective lithiation of halo-substituted azoles at low temperatures.[14]

-

Apparatus Setup: Assemble a two-necked round-bottom flask, previously flame-dried under vacuum and cooled under a positive pressure of dry argon. Equip the flask with a magnetic stir bar, a rubber septum, and an argon inlet.

-

Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 15 minutes. A color change is often observed, indicating the formation of the lithiated species.

-

Anion Formation: Stir the mixture at -78°C for 1 hour.

-

Electrophilic Quench: Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Warming and Quenching: Continue stirring at -78°C for an additional 2 hours, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted alcohol.

Nucleophilic Aromatic Substitution (SNAr)

While electrophilic substitution is challenging, the isothiazole ring is susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups (e.g., halogens) and activated by electron-withdrawing groups.[15][16] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17]

Studies indicate that the C5 position is generally more reactive towards nucleophilic attack than the C3 position.[8] This makes halogenated isothiazoles, such as 3,5-dichloroisothiazole, valuable synthons for introducing nucleophiles like amines, alkoxides, and thiolates to build molecular complexity.[8]

Experimental Protocol: Substitution on 3,5-Dichloroisothiazole with an Amine

This is a representative protocol for an SNAr reaction on an activated heteroaromatic halide.[12]

-

Reagents: In a round-bottom flask, combine 3,5-dichloroisothiazole-4-carbonitrile (1.0 eq), the desired primary or secondary amine (1.1 eq), and a non-nucleophilic base such as potassium carbonate (1.5 eq).

-

Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture with stirring (e.g., 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can range from 8 to 24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Reactivity in Biological Systems: Mechanisms of Isothiazole-Containing Drugs

The reactivity and structural features of the isothiazole ring are leveraged in drug design to achieve specific pharmacological profiles. The antipsychotics Ziprasidone and Lurasidone are prime examples where the isothiazole moiety is a key component of the pharmacophore, contributing to the molecule's interaction with multiple neurotransmitter receptors.

Ziprasidone: A Multi-Receptor Antagonist

Ziprasidone is an atypical antipsychotic whose therapeutic effect is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][18] It also functions as a serotonin 5-HT1A receptor agonist and moderately inhibits the reuptake of both serotonin and norepinephrine.[2][18] Its affinity for histamine H1 and alpha-1 adrenergic receptors can contribute to side effects like sedation and orthostatic hypotension.[18][19]

Lurasidone: A D2/5-HT2A/5-HT7 Antagonist

Lurasidone, another benzisothiazole derivative, also exerts its primary antipsychotic effects through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][20] A distinguishing feature of its profile is its high-affinity antagonism of the serotonin 5-HT7 receptor, which is hypothesized to contribute to its pro-cognitive and antidepressant effects.[8][21] Furthermore, it acts as a partial agonist at the 5-HT1A receptor, which may provide anxiolytic and antidepressant benefits.[4][20] Lurasidone has minimal to no affinity for histaminic H1 or muscarinic M1 receptors, resulting in a lower incidence of side effects like weight gain and sedation compared to some other atypical antipsychotics.[3][21]

References

- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lurasidone | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Aromatic Nucleophilic Substitution [fishersci.it]

- 13. benchchem.com [benchchem.com]

- 14. growingscience.com [growingscience.com]

- 15. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 19. Ziprasidone - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]

- 21. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Potential Research Areas for 4-Bromoisothiazole Derivatives

The isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. The introduction of a bromine atom at the 4-position creates this compound, a versatile building block for synthesizing a wide array of derivatives. The bromo-substituent not only serves as a handle for further functionalization via cross-coupling reactions but also modulates the lipophilicity and electronic nature of the molecule, potentially enhancing its interaction with biological targets. This technical guide explores the promising research avenues for this compound derivatives, summarizing current data, providing detailed experimental protocols, and illustrating key concepts through diagrams.

Potential Research Areas in Medicinal Chemistry

The this compound core offers significant potential for the development of novel therapeutic agents. Key areas of investigation include anticancer, antimicrobial, and enzyme-inhibiting activities.

Anticancer Activity

Thiazole and isothiazole derivatives are well-established pharmacophores in oncology.[1] The introduction of a bromo group can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins.[1] Research into bromo-substituted thiazole and benzothiazole derivatives has revealed promising cytotoxic activity against various cancer cell lines.

Quantitative Data: Anticancer Activity of Bromo-Thiazole/Isothiazole Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| p2 | 4-(4-bromophenyl)-thiazol-2-amine derivative | MCF7 (Breast) | 10.5 | [2] |

| 4c | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |

| 4c | 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | HepG2 (Liver) | 7.26 ± 0.44 | [3] |

| 11d | 2-[...]-4-(4-bromophenyl)thiazole | A549 (Lung) | 62.5 (µg/mL) | [4] |

| 3f | 4-(4-bromophenyl)-2-(...hydrazinyl)thiazole | A549, MCF-7, HT29 | Significant Activity | [5] |

Note: Data for closely related bromo-thiazole derivatives are included to illustrate the potential of the 4-bromo-isothiazole scaffold.

Antimicrobial Activity

The rapid emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[6] Thiazole-containing compounds have a long history as effective antimicrobial drugs.[7] The 4-bromo substitution can be leveraged to develop new derivatives with potent activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Bromo-Thiazole Derivatives

| Compound ID | Derivative Type | Microorganism | MIC (µM) | Reference |

| p2 | 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus | 16.1 | [2][7] |

| p2 | 4-(4-bromophenyl)-thiazol-2-amine derivative | E. coli | 16.1 | [2][7] |

| p3 | 4-(4-bromophenyl)-thiazol-2-amine derivative | A. niger | 16.2 | [2] |

| p6 | 4-(4-bromophenyl)-thiazol-2-amine derivative | C. albicans | 15.3 | [2] |

Enzyme Inhibition

The specific physicochemical properties of the isothiazole ring make it an attractive scaffold for designing potent and selective enzyme inhibitors. Bromo-substituted derivatives have shown inhibitory activity against several important enzyme classes.

-

Elastase Inhibition: A novel (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide was synthesized and showed potent inhibition against elastase with an IC50 value of 1.21 µM, significantly stronger than the control.[8] This highlights the potential for developing anti-inflammatory and anti-aging agents.

-

Cholinesterase and Carbonic Anhydrase Inhibition: A study on 2-amino thiazole derivatives found that 2-amino-4-(4-bromophenyl)thiazole was the most effective inhibitor against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively.[9] This suggests applications in treating glaucoma, Alzheimer's disease, and other neurological disorders.

-

sEH/FAAH Dual Inhibition: 4-phenylthiazole derivatives have been evaluated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which could lead to novel treatments for pain and inflammation.[10]

Potential Research Areas in Materials Science

Beyond medicinal chemistry, the this compound unit can be incorporated into conjugated polymers for applications in organic electronics. The synthesis of a novel electron-deficient fused pyrrolo[3,2-d:4,5-d']bisthiazole from 2-bromothiazole has been reported, which was then used to create polymers with small optical band gaps through Stille polycondensation.[11] The this compound core can similarly be used as a building block for novel polymeric materials with tailored electronic and optical properties.

Key Experimental Protocols

General Synthesis of this compound-5-Carboxylic Acid

This protocol is adapted from a high-yield synthesis method and demonstrates the conversion of an amide to a carboxylic acid, a key functional group for further derivatization.[12][13]

Materials:

-

3-Bromoisothiazole-5-carboxamide

-

Trifluoroacetic acid (TFA)

-

Sodium nitrite (NaNO₂)

-

Tert-butyl methyl ether (t-BuOMe)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath.

Procedure:

-

Suspend 3-bromoisothiazole-5-carboxamide (1.0 mmol) in TFA (2.5 mL) in a round-bottom flask.

-

Cool the stirred suspension to approximately 0 °C using an ice bath.

-

Add sodium nitrite (NaNO₂) (4.0 mmol) portion-wise to the cooled mixture.

-

Continue stirring the reaction mixture at 0 °C, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) (typically 15-20 minutes).

-

Once the reaction is complete, pour the mixture into water (25 mL).

-

Extract the aqueous mixture with t-BuOMe (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent under reduced pressure to yield 3-bromoisothiazole-5-carboxylic acid. The product can be further purified by recrystallization.[12][13]

Protocol for In Vitro Anticancer Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. This protocol is based on methodologies used for screening thiazole derivatives against cancer cell lines.[2]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives

-

5-Fluorouracil (positive control)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well microtiter plates

-

Microplate reader.

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and the positive control (5-Fluorouracil). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and gently add cold TCA (10% w/v) to each well to fix the cells. Incubate at 4 °C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.

-

Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Protocol for Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol uses the broth microdilution method.[2]

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Synthesized this compound derivatives

-

Standard antimicrobial agents (e.g., Norfloxacin, Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard drugs in the broth directly in the 96-well plates.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a growth control (inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.

Visualized Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and functionalization of this compound derivatives, highlighting its role as a versatile synthetic intermediate.

Caption: Synthetic workflow for this compound derivatives.

Drug Discovery and Development Pipeline

This diagram outlines the logical progression from initial compound synthesis to preclinical evaluation for drug development candidates.

Caption: A typical drug discovery pipeline for novel compounds.

Potential Anticancer Signaling Pathway

Many anticancer agents, including thiazole derivatives, induce apoptosis (programmed cell death).[3] This diagram illustrates a simplified, hypothetical signaling pathway that could be investigated for active this compound derivatives.

Caption: Hypothetical apoptotic pathway for an anticancer derivative.

Conclusion and Future Directions

This compound is a high-potential scaffold for the development of novel molecules in both medicinal chemistry and materials science. The existing data on related bromo-thiazole structures strongly suggests that derivatives of this compound are likely to exhibit significant anticancer, antimicrobial, and enzyme-inhibiting properties. Future research should focus on:

-

Library Synthesis: Creating diverse libraries of this compound derivatives using modern synthetic methodologies like Suzuki and Sonogashira cross-coupling reactions.

-

Mechanism of Action Studies: For active compounds, elucidating the specific biological targets and signaling pathways is crucial for rational drug design and optimization.

-

In Vivo Evaluation: Promising candidates identified from in vitro screens should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Polymer Development: Exploring the use of this compound as a monomer in the synthesis of novel conjugated polymers and evaluating their optoelectronic properties for potential applications in organic electronics.

This guide provides a foundational framework for researchers to explore the rich and varied potential of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of fused pyrrolo[3,2-d:4,5-d']bisthiazole-containing polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Navigating the Risks: A Technical Guide to the Safe Handling of 4-Bromoisothiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 4-Bromoisothiazole. Designed for laboratory and drug development settings, this document outlines the potential hazards, exposure controls, and emergency procedures necessary for the safe utilization of this compound. All quantitative data is summarized for clarity, and a logical workflow for handling is provided.

Understanding the Hazard Profile

This compound is a chemical intermediate that requires careful handling due to its potential health risks. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these hazards.

GHS Classification

The compound is classified with several hazard statements, indicating its potential to cause harm upon exposure.[1]

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

Hazard and Precautionary Statements

The following tables detail the specific warnings and precautionary measures associated with this compound.

Hazard Statements (H-Statements) [1][2]

| Code | Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Precautionary Statements (P-Statements) [2][3]

| Code | Statement |

| P261 | Avoid breathing dust/fumes. |

| P264 | Wash all exposed external body areas thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor/physician/first aider if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container in accordance with local regulation. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₃H₂BrNS |

| Molecular Weight | 164.03 g/mol [1] |

| CAS Number | 24340-77-0[1][2] |

| Appearance | White solid |

| Storage Temperature | Room temperature, in a dry and dark place[4] |

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for determining the toxicological properties of this compound are not detailed in standard safety data sheets, a generalized workflow for handling this and other hazardous chemicals is crucial. This workflow should be adapted to specific laboratory conditions and experimental designs.

Risk Assessment and Preparation

-

Conduct a thorough risk assessment: Before beginning any experiment, evaluate the potential hazards associated with this compound and the specific procedures to be performed.

-

Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound.[2][3][5]

-

Prepare the work area: Ensure a well-ventilated area, such as a chemical fume hood, is used.[2][3] The work surface should be clean and uncluttered.

-

Assemble all necessary materials: Have all required equipment, reagents, and personal protective equipment (PPE) readily available.

-

Locate safety equipment: Ensure easy access to an eyewash station, safety shower, and fire extinguisher.[3][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[2][3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][3]

-

Skin and Body Protection: A lab coat or other protective clothing.[2][3]

-

Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.[2][3]

Handling and Use

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[2]

-

Avoid contact: Prevent direct contact with skin, eyes, and clothing.[2]

-

No personal items: Do not eat, drink, or smoke in the laboratory area.[2][3]

-

Container Management: Keep containers of this compound tightly closed when not in use.[2][3]

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[2][3] The container should be clearly labeled.

Spill and Emergency Procedures

-

Minor Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[2] Clean the spill area thoroughly.

-

Major Spills: In the event of a large spill, evacuate the area and contact emergency services.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3]

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Waste Disposal

Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations.[3]

Visualizing Safe Handling: A Logical Workflow

The following diagram illustrates the key decision points and procedures for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable compound in research and development, its potential hazards necessitate a thorough understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Continuous vigilance and adherence to established safety procedures are paramount when working with this and any other potentially hazardous chemical.

References

4-Bromoisothiazole: A Technical Guide to Commercial Availability, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisothiazole is a versatile heterocyclic building block of significant interest in the fields of pharmaceutical and agrochemical research. Its unique chemical structure allows for facile derivatization, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a comparative summary of suppliers and their product specifications. Furthermore, a detailed experimental protocol for its synthesis is presented. The guide also explores the applications of this compound, particularly its role in the development of kinase inhibitors for potential therapeutic use.

Commercial Availability and Suppliers

This compound (CAS No. 24340-77-0) is readily available from several chemical suppliers. The purity and available quantities vary among suppliers, catering to different research and development needs, from small-scale laboratory synthesis to bulk manufacturing. A summary of prominent suppliers and their product specifications is provided below.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number/ID | Purity Specification | Available Pack Sizes |

| Chem-Impex | 17479 | ≥ 95% (NMR) | 250MG, 1G, 5G, 25G |

| Sigma-Aldrich | Fluorochem: FLUH99C7A1BA | 98% | Inquire |

| ChemScene | CS-0012647 | ≥98%[1] | 100mg, Inquire for bulk[1] |

| ChemicalBook | N/A | Varies by supplier | Varies by supplier |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24340-77-0 | |

| Molecular Formula | C₃H₂BrNS | |

| Molecular Weight | 164.03 g/mol | |

| Appearance | White to off-white solid | |

| Storage Conditions | 0-8 °C |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the direct bromination of isothiazole. The following protocol is a representative procedure based on established chemical literature.

General Procedure for the Synthesis of this compound from Isothiazole:

This procedure describes the direct bromination of isothiazole to yield this compound.

Materials:

-

Isothiazole

-

Bromine

-

Acetic acid

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Stirrer

-

Heating mantle

-

Condenser

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a stirrer, dropping funnel, and condenser, dissolve isothiazole (1.0 eq) in acetic acid.

-

Heat the solution to 95 °C.

-

Slowly add bromine (1.33 eq) dropwise to the heated solution over a period of 20 minutes.

-

Maintain the reaction mixture at 95 °C and continue stirring for 6 hours.

-

After 6 hours, allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by distillation or other suitable chromatographic techniques.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its application spans across pharmaceuticals and agrochemicals.[2]

Pharmaceutical Applications

In the pharmaceutical industry, this compound is a key building block for the development of novel therapeutic agents. It is particularly noted for its use in the synthesis of anti-cancer and anti-inflammatory drugs.[2] The isothiazole ring is a recognized pharmacophore, and the bromine atom on the 4-position provides a reactive handle for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery.

Agrochemical Applications

In the agrochemical sector, this compound is utilized as a precursor for the formulation of fungicides and herbicides.[2] The resulting compounds contribute to crop protection and improved agricultural yields.

Visualizing Workflows and Relationships

To better illustrate the role and utility of this compound, the following diagrams, generated using the DOT language, depict a general synthesis workflow and its application in kinase inhibitor discovery.

Caption: General workflow for the synthesis of this compound.

Caption: Logical flow of this compound in drug discovery.

Conclusion

This compound is a commercially accessible and synthetically valuable compound with significant applications in the development of new pharmaceuticals and agrochemicals. Its utility as a versatile building block, particularly in the synthesis of kinase inhibitors, underscores its importance for researchers and professionals in drug discovery and development. This guide provides a foundational understanding of its supply chain, synthesis, and key applications to aid in future research endeavors.

References

Methodological & Application

Application Notes and Protocols for 4-Bromoisothiazole in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 4-bromoisothiazole in Suzuki-Miyaura cross-coupling reactions. It includes detailed application notes, a summary of reaction conditions, and a generalized experimental protocol for the synthesis of 4-arylisothiazole derivatives.

Introduction

The isothiazole ring is a significant heterocyclic motif present in a variety of biologically active compounds and pharmaceuticals.[1] Derivatives of isothiazole have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds.[4][5] Its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a wide array of boronic acids make it an indispensable tool in modern organic synthesis and drug discovery.[2][6][7]

The functionalization of the isothiazole core at the 4-position by coupling this compound with various aryl or heteroaryl boronic acids provides a robust strategy for generating novel compound libraries. These libraries are crucial for exploring structure-activity relationships (SAR) and for the optimization of lead compounds in drug development programs.[6]

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organohalide (this compound) with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[4][7][8] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, transmetalation with the organoboron species, and reductive elimination to yield the 4-arylisothiazole product and regenerate the active Pd(0) catalyst.[4][8][9]

References

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 4-Bromoisothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the palladium-catalyzed functionalization of 4-bromoisothiazole. The isothiazole scaffold is a valuable heterocyclic motif in medicinal chemistry and materials science, and the ability to introduce diverse substituents at the 4-position via cross-coupling reactions is a powerful tool for the synthesis of novel compounds.

The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature examples for this compound are limited, the provided methodologies are based on established procedures for structurally similar bromo-heterocycles and should serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl, heteroaryl, or vinyl boronic acids or their esters. This reaction allows for the synthesis of 4-substituted isothiazoles, which are key intermediates in the development of new pharmaceuticals and functional materials.

General Reaction Scheme:

Experimental Protocol: A Generalized Method for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add the anhydrous solvent. If a biphasic system is used, add the appropriate amount of water (e.g., dioxane/water 4:1).

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylisothiazole.

Quantitative Data for Suzuki-Miyaura Coupling of Bromo-Heterocycles

The following table summarizes representative data from Suzuki-Miyaura couplings of bromo-heterocycles structurally similar to this compound.

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |

| 1 | 4-bromo-2,4'-bithiazole | 2-chloropyridine | Pd(OAc)₂ (5) / dppf (5) | K₃PO₄ | 1,4-dioxane | 110 | N/A | 64 | 4-bromo-2,4'-bithiazole[1] |

| 2 | 4-(bromomethyl)thiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 (hypothetical) | 4-(bromomethyl)thiazole[2] |

| 3 | 4-bromo-2-ketothiazole derivative | 2-bromothiazole-4-carboxylate | Pd(OAc)₂ (5) / dppf (5) | KOAc | 1,4-dioxane | 110 | N/A | N/A | 4-bromo-2-ketothiazole derivative[1] |

Heck Reaction

The Mizoroki-Heck reaction enables the formation of a new C-C bond by coupling this compound with an alkene.[3] This reaction is particularly useful for the synthesis of 4-vinylisothiazole derivatives, which can serve as versatile building blocks for further chemical transformations.

General Reaction Scheme:

Experimental Protocol: A Generalized Method for Heck Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Alkene (1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tolyl)₃, if required)

-

Base (e.g., Et₃N, K₂CO₃, NaOAc, 2.0 eq)

-

Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and the ligand (if used).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, the alkene (1.5 eq), and the base (2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Dilute the filtrate with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Quantitative Data for Heck Reactions of Aryl Bromides

The following table presents data from Heck reactions of various aryl bromides, which can serve as a reference for the reaction of this compound.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [4] |

| 2 | 4-bromoanisole | Acrylic acid | Pd-NPs | N/A | H₂O | N/A | N/A | N/A | [5] |

| 3 | 3-bromoindazole | Styrene | Pd(OAc)₂ (5) / PPh₃ (10) | TEA | Silica gel (ball milling) | N/A | 1.5 | 92 | [6] |

Sonogashira Coupling

The Sonogashira coupling provides a direct route to 4-alkynylisothiazoles by reacting this compound with a terminal alkyne.[7] This reaction is of significant interest for the synthesis of conjugated systems used in materials science and as precursors for more complex molecular architectures.

General Reaction Scheme:

Experimental Protocol: A Generalized Method for Sonogashira Coupling